N-butyl-N-methylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship (SAR) Studies
Studies on analogs of biaryl pyrazoles have included the examination of structural modifications to investigate SAR, specifically focusing on the aminopiperidine region. One research work discussed the synthesis of analogues with varying alkyl hydrazines, amines, and hydroxyalkylamines to probe proximity and steric requirements. This investigation aimed at understanding the effect of these modifications on receptor binding affinity and efficacy, highlighting the role of such compounds in cannabinoid receptor antagonism (Francisco et al., 2002).
Synthesis Techniques
Research has also focused on developing synthesis techniques for carboxamides, which are structurally related to N-butyl-N-methylpiperidine-4-carboxamide hydrochloride. For instance, a method utilizing 1-methyl-2-halopyridinium iodides as coupling reagents for equimolar reactions of free carboxylic acids and amines has been explored, demonstrating a rapid formation of carboxamides in high yields (Bald et al., 1975).
Antitumor Activity
Another area of application is in the development of potential antitumor agents, where studies have prepared monosubstituted derivatives of certain carboxamides to assess their antitumor activity. The variations in physicochemical properties and biological activity of these compounds underline the potential of this compound analogs in cancer treatment research (Rewcastle et al., 1986).
Angiotensin II Receptor Antagonism
The exploration of nonpeptide angiotensin II receptor antagonists has led to the development of compounds that show potent antihypertensive effects upon oral administration. Research in this area contributes to the understanding of how modifications in chemical structure, akin to those in this compound, can enhance receptor affinity and therapeutic efficacy (Carini et al., 1991).
Thermal Decomposition Studies
Investigations into the thermal decomposition of certain hydroxylamines, which relate to the chemical stability and reactivity of this compound, have also been conducted. These studies offer insights into the decomposition pathways and potential applications of such compounds in different chemical environments (Uchida et al., 1981).
Properties
IUPAC Name |
N-butyl-N-methylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10;/h10,12H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZZRUXGGBGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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